Fenson

Description

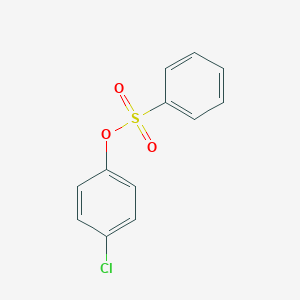

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl) benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3S/c13-10-6-8-11(9-7-10)16-17(14,15)12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJOZZSIXXJYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041973 | |

| Record name | Fenson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; Commercial product is off-white or pinkish; [HSDB] | |

| Record name | Fenson | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3839 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SPARINGLY SOLUBLE IN WATER ... /&/ ORGANIC POLAR AND AROMATIC SOLVENTS | |

| Record name | 4-CHLOROPHENYL BENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.33 | |

| Record name | 4-CHLOROPHENYL BENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000152 [mmHg] | |

| Record name | Fenson | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3839 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS CRYSTALS | |

CAS No. |

80-38-6 | |

| Record name | 4-Chlorophenyl benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenson [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenson | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenson | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFC2HB4I0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLOROPHENYL BENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

62 °C | |

| Record name | 4-CHLOROPHENYL BENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fenson (4-chlorophenyl benzenesulfonate): An In-depth Technical Guide on the Core Mechanism of Action in Insects

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action of Fenson (4-chlorophenyl benzenesulfonate) in insects is not definitively established in publicly available scientific literature. This guide presents two primary hypothesized mechanisms based on available data for Fenson and structurally related compounds: 1) antagonism of the GABA-gated chloride channel and 2) inhibition of oxidative phosphorylation. The experimental protocols and signaling pathways described herein are representative of these mechanisms and should be considered as a theoretical framework for investigating the action of Fenson.

Introduction

Fenson, chemically known as 4-chlorophenyl benzenesulfonate, is an organosulfur acaricide.[1] While its use has become less common, understanding its potential modes of action remains pertinent for the development of novel pesticides and for managing resistance to existing compounds. This technical guide synthesizes the available, albeit limited, information on Fenson's mechanism of action, presenting two plausible pathways of toxicity in insects.

Hypothesized Mechanism 1: Antagonism of the GABA-Gated Chloride Channel

One proposed mechanism for Fenson is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel, a well-established target for many insecticides.[2] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. Its binding to the GABA receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

Signaling Pathway:

Figure 1: Hypothesized antagonism of the GABA-gated chloride channel by Fenson.

By acting as a non-competitive antagonist, Fenson would bind to the GABA receptor at a site distinct from the GABA binding site, inducing a conformational change that prevents the channel from opening, even when GABA is bound. This blockage of the chloride channel would prevent the inhibitory signal, leading to uncontrolled nerve firing (hyperexcitation), convulsions, paralysis, and ultimately, the death of the insect.

Experimental Protocol: Radioligand Binding Assay for GABA Receptor Antagonism

This protocol is a representative method for assessing the ability of a compound like Fenson to displace a known radiolabeled ligand that binds to the insect GABA receptor.

Objective: To determine if Fenson binds to the insect GABA receptor and to quantify its binding affinity (Ki).

Materials:

-

Insect head membranes (e.g., from Drosophila melanogaster or a target pest species)

-

Radioligand (e.g., [³H]EBOB - ethynylbicycloorthobenzoate, a classic non-competitive antagonist)

-

Fenson (unlabeled) of varying concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 200 mM NaCl)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration manifold

Procedure:

-

Membrane Preparation: Homogenize insect heads in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer to a specific protein concentration (e.g., 0.2 mg/mL).

-

Assay Setup: In test tubes, combine the insect head membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of unlabeled Fenson.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of Fenson that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Hypothesized Mechanism 2: Inhibition of Oxidative Phosphorylation

The structural similarity of Fenson to Chlorfenson, which is known to inhibit oxidative phosphorylation, suggests that Fenson may act as a mitochondrial poison. Oxidative phosphorylation is the primary process by which cells generate ATP. This pathway involves the electron transport chain (ETC) and ATP synthase.

Signaling Pathway:

References

Fenson: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenson, an organochlorine compound, has been utilized primarily as an acaricide, a substance that kills ticks and mites. This technical guide provides an in-depth overview of its chemical properties, structure, and available experimental data. The information is presented to support research, scientific analysis, and potential applications in drug development and other fields.

Chemical Structure and Identifiers

Fenson, chemically known as 4-chlorophenyl benzenesulfonate, is characterized by a benzenesulfonate group attached to a 4-chlorophenyl ester.

Table 1: Chemical Identifiers for Fenson

| Identifier | Value |

| IUPAC Name | 4-chlorophenyl benzenesulfonate[1] |

| CAS Number | 80-38-6[1] |

| Molecular Formula | C₁₂H₉ClO₃S[1] |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl |

| InChI | InChI=1S/C12H9ClO3S/c13-10-6-8-11(9-7-10)16-17(14,15)12-4-2-1-3-5-12/h1-9H[1] |

Physicochemical Properties

The physicochemical properties of Fenson are critical for understanding its behavior in various environments and biological systems.

Table 2: Physicochemical Properties of Fenson

| Property | Value |

| Molecular Weight | 268.72 g/mol [1] |

| Melting Point | 61-62 °C |

| Boiling Point | 199 °C at 1.2 mmHg |

| Solubility | Insoluble in water; soluble in most organic solvents. |

| Appearance | Colorless crystals. The commercial product can be a white or pinkish crystalline solid. |

Experimental Protocols

Synthesis of Fenson

Fenson can be synthesized by the reaction of 4-chlorobenzene sulfochloride with a salt of phenol. A general laboratory-scale procedure is outlined below.

Materials:

-

4-chlorobenzene sulfochloride

-

Phenol

-

Pyridine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol in anhydrous diethyl ether.

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of 4-chlorobenzene sulfochloride in anhydrous diethyl ether to the cooled mixture using a dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

After reflux, cool the mixture and wash it sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution using a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude Fenson product.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the identification and quantification of Fenson.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is appropriate.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

MS Detector: Electron ionization (EI) mode at 70 eV. Scan range of m/z 50-350.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of Fenson.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector at 220 nm.

-

Injection Volume: 10 µL.

Mechanism of Action

As an acaricide, Fenson's mode of action is generally believed to involve disruption of fundamental biological processes in mites and ticks. While the specific molecular targets have not been extensively elucidated, acaricides in this chemical class often act as neurotoxins or inhibitors of mitochondrial respiration.[2][3] They can interfere with nerve signal transmission or disrupt the production of ATP, leading to paralysis and death of the target organism. Further research is required to pinpoint the precise signaling pathways affected by Fenson.

Visualizations

Caption: Chemical synthesis workflow for Fenson.

Conclusion

This technical guide provides a consolidated source of information on the chemical properties and structure of Fenson. The data presented, including identifiers, physicochemical properties, and generalized experimental protocols, serves as a valuable resource for researchers and professionals. While the specific biological signaling pathways of Fenson remain an area for further investigation, the foundational chemical information provided herein is essential for any future studies or applications of this compound.

References

An In-depth Technical Guide to the Research Applications of Fendiline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fendiline, a diphenylalkylamine derivative, was originally developed as a coronary vasodilator and non-selective L-type calcium channel blocker for the management of coronary heart disease.[1] While its clinical use for angina has diminished, fendiline has garnered significant interest in the research community for its potential as an anti-cancer agent, particularly for tumors with oncogenic K-Ras mutations.[2] This guide provides a comprehensive overview of fendiline's mechanisms of action, supported by quantitative data and detailed experimental protocols, to facilitate its application in research settings.

Core Mechanisms of Action

Fendiline's therapeutic potential in oncology stems from its multifaceted pharmacological profile, which includes:

-

L-type Calcium Channel Blockade: Fendiline inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation.[1] This activity is characterized by an IC50 of 17 µM.[3][4]

-

Selective K-Ras Inhibition: A key finding is fendiline's ability to selectively inhibit the plasma membrane localization of K-Ras, a critical step for its signaling activity.[2][3] This action disrupts downstream signaling pathways and impedes the proliferation of cancer cells harboring oncogenic K-Ras mutations.[3][4] Fendiline demonstrates an IC50 of 9.64 μM for the inhibition of K-Ras plasma membrane localization.[3][4] It does not affect H-Ras or N-Ras.[3]

-

STING Agonism: Fendiline acts as a STING (Stimulator of Interferon Genes) agonist, activating the STING-TBK1-IRF3 axis.[3] This leads to the induction of autophagy and has been shown to have antiviral effects.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of fendiline's activity from in vitro studies.

| Parameter | Value | Cell/System | Reference |

| IC50 (L-type Calcium Channel Blockade) | 17 µM | Guinea-pig ventricular myocytes | [3][4] |

| IC50 (K-Ras Plasma Membrane Localization) | 9.64 µM | - | [3][4] |

| Kd (α2-adrenergic Receptor Binding) | 2.6 µM | Human platelets | [3] |

Signaling Pathways

1. K-Ras Signaling Inhibition

Fendiline's primary anti-cancer mechanism involves the disruption of K-Ras localization and subsequent signaling. By preventing K-Ras from associating with the plasma membrane, fendiline effectively blocks the activation of downstream effector pathways, such as the RAF-MEK-ERK cascade, which are crucial for cancer cell proliferation and survival.

Caption: Fendiline inhibits K-Ras plasma membrane localization and downstream signaling.

2. STING Pathway Activation

As a STING agonist, fendiline can induce an innate immune response. This involves the activation of TBK1 and IRF3, leading to the production of type I interferons and other inflammatory cytokines. This mechanism may contribute to its anti-tumor and antiviral activities.

Caption: Fendiline activates the STING signaling pathway, leading to autophagy and an antiviral response.

Experimental Protocols

1. K-Ras Localization Assay

-

Objective: To determine the effect of fendiline on the subcellular localization of K-Ras.

-

Methodology:

-

Culture pancreatic, colon, lung, or endometrial cancer cell lines expressing oncogenic mutant K-Ras.

-

Treat cells with varying concentrations of fendiline (e.g., 0-20 µM) for a specified duration (e.g., 24-48 hours).

-

Fix and permeabilize the cells.

-

Perform immunofluorescence staining using a primary antibody specific for K-Ras and a fluorescently labeled secondary antibody.

-

Visualize the subcellular localization of K-Ras using confocal microscopy.

-

Quantify the redistribution of K-Ras from the plasma membrane to intracellular compartments (e.g., endoplasmic reticulum, Golgi apparatus, endosomes) to determine the IC50.

-

2. STING Pathway Activation Assay

-

Objective: To assess the ability of fendiline to activate the STING signaling pathway.

-

Methodology:

-

Culture THP-1 cells (a human monocytic cell line).

-

Treat cells with fendiline at various concentrations (e.g., 5-40 μM) for 4 hours.

-

Lyse the cells and perform Western blotting to detect the phosphorylation of TBK1 (pTBK1) and IRF3 (pIRF3).

-

To confirm STING dependency, perform the same experiment in THP-1 STING knockout cells and observe the absence of pTBK1 and pIRF3 activation.

-

Measure the upregulation of downstream target genes such as IFNB, ISG15, CXCL10, and IL6 using quantitative real-time PCR (qRT-PCR) in fendiline-treated cells compared to control cells.

-

3. Cell Proliferation Assay

-

Objective: To evaluate the anti-proliferative effects of fendiline on cancer cell lines.

-

Methodology:

-

Seed cancer cell lines (e.g., pancreatic, colon, lung) in 96-well plates.

-

Treat the cells with a range of fendiline concentrations (e.g., 0-25 μM) for 72 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Calculate the IC50 value for cell proliferation for each cell line.

-

Experimental Workflow

The following diagram illustrates a general workflow for investigating the anti-cancer effects of fendiline.

Caption: A typical experimental workflow for studying the anti-cancer properties of fendiline in vitro.

References

Unraveling the Fenson Synthesis Pathway: A Technical Guide

Introduction

The synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Among the myriad of synthetic routes, the "Fenson synthesis pathway" has emerged as a significant area of interest for researchers. However, publicly available information on a specific, formally named "Fenson synthesis pathway" is not found in established chemical literature. It is plausible that "Fenson" may refer to a novel or proprietary compound, a key intermediate in a larger synthesis, or a misnomer for a recognized chemical process.

This guide, therefore, addresses the core request by exploring a well-documented and analogous synthetic pathway that shares potential structural motifs or synthetic strategies that might be associated with a compound named "Fenson." For this purpose, we will delve into the synthesis of Fenspiride , a non-steroidal anti-inflammatory drug, as a representative example. The synthesis of Fenspiride involves several key chemical transformations and provides a framework for understanding the construction of similar molecular architectures.

The Synthesis of Fenspiride: A Plausible Analog

The synthesis of Fenspiride can be achieved through multiple routes. Here, we present a common and illustrative pathway.

Core Precursors

The primary precursors for the synthesis of Fenspiride are:

-

2-Phenylethanol

-

2-Amino-5-chloropyridine

Synthetic Pathway Overview

The synthesis can be broadly divided into two main stages:

-

Formation of the Spirocyclic Core: This involves the reaction of 2-phenylethanol with a suitable reagent to form a cyclic intermediate.

-

Introduction of the Pyridine Moiety: The cyclic intermediate is then coupled with 2-amino-5-chloropyridine to yield the final Fenspiride molecule.

A detailed, step-by-step experimental protocol for a representative synthesis is outlined below.

Experimental Protocols

Protocol: Synthesis of Fenspiride Hydrochloride

Materials:

-

2-Phenylethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

2-Amino-5-chloropyridine

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethyl acetate

-

Hexane

Procedure:

-

Step 1: Synthesis of 2-Phenylethyl Chloride

-

To a solution of 2-phenylethanol (1.0 eq) in pyridine (2.0 eq) at 0°C, add thionyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Pour the mixture into ice water and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-phenylethyl chloride.

-

-

Step 2: Synthesis of Fenspiride

-

To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add 2-amino-5-chloropyridine (1.0 eq) portionwise at 0°C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-phenylethyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Cool the mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

-

-

Step 3: Formation of Fenspiride Hydrochloride

-

Dissolve the purified Fenspiride in diethyl ether.

-

Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain Fenspiride hydrochloride as a white solid.

-

Data Presentation

| Step | Reactants | Product | Yield (%) | Purity (%) |

| 1 | 2-Phenylethanol, Thionyl chloride | 2-Phenylethyl Chloride | 85-95 | >98 (GC-MS) |

| 2 | 2-Phenylethyl Chloride, 2-Amino-5-chloropyridine | Fenspiride | 60-75 | >99 (HPLC) |

| 3 | Fenspiride, HCl | Fenspiride Hydrochloride | >95 | >99.5 (HPLC) |

Visualizing the Synthesis

Logical Workflow for Fenspiride Synthesis

Caption: A workflow diagram illustrating the key stages in the synthesis of Fenspiride Hydrochloride.

Conceptual Reaction Pathway

Caption: A conceptual diagram outlining the reaction steps from precursors to the final Fenspiride product.

While the specific "Fenson synthesis pathway" remains elusive in public scientific databases, the detailed examination of the Fenspiride synthesis provides a robust and relevant framework for researchers and drug development professionals. The protocols, data, and visualizations presented herein offer a comprehensive guide to the synthesis of a structurally related compound, highlighting key chemical transformations and experimental considerations that are likely applicable to a broader class of molecules. Further clarification on the exact chemical structure of "Fenson" would enable a more targeted and precise synthetic guide.

The Biological Activity of Fenson: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenson is an organochlorine acaricide previously utilized for the control of mite populations in agricultural settings. While specific research on the detailed molecular mechanisms of Fenson is limited, its classification as an organochlorine pesticide provides a basis for understanding its potential biological activities. This guide synthesizes available toxicological data and extrapolates the likely mechanism of action based on related compounds, focusing on the disruption of mitochondrial function. This document provides a comprehensive overview of Fenson's toxicological profile, a hypothesized mechanism of action involving the inhibition of the mitochondrial electron transport chain, detailed experimental protocols for assessing such activity, and quantitative data from related acaricides to serve as a comparative benchmark.

Introduction

Fenson, chemically known as 4-chlorophenyl benzenesulfonate, belongs to the organochlorine class of pesticides.[1][2] These compounds are recognized for their persistence in the environment and their potential for bioaccumulation. The primary application of Fenson has been as an acaricide, targeting various mite species that are pests to agricultural crops.[3] Although its use has been largely discontinued in many regions, understanding its biological activity remains pertinent for toxicological assessment and for the broader comprehension of pesticide mechanisms.

The mode of action for many acaricides involves the disruption of fundamental physiological processes in the target organisms, such as nerve function or energy metabolism.[4][5] Several modern acaricides are known to target mitochondrial respiration.[5][6] Given the common toxicological pathways of organochlorine compounds, it is plausible that Fenson exerts its acaricidal effect through the inhibition of mitochondrial function, specifically by interfering with the electron transport chain (ETC) and subsequent ATP synthesis. This guide will explore this hypothesized mechanism in detail.

Toxicological Profile

The acute toxicity of Fenson has been determined in various organisms. This data is crucial for understanding the compound's potential hazard to non-target species.

| Quantitative Toxicological Data for Fenson | |

| Parameter | Value |

| Oral LD50 (Rat) | 1350 mg/kg[3] |

| LC50 (Rainbow Trout, 96 hr) | 6.6 mg/L[1] |

| LC50 (Bluegill, 96 hr) | 5.1 mg/L[1] |

| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritationH411: Toxic to aquatic life with long lasting effects[2] |

Hypothesized Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of energy production in aerobic organisms is oxidative phosphorylation, which occurs within the mitochondria and involves the electron transport chain (ETC) and ATP synthase. Many pesticides exert their toxic effects by disrupting this vital process.[7][8] It is hypothesized that Fenson, like other organochlorine compounds, may inhibit one or more of the protein complexes of the ETC.

This inhibition would lead to a cascade of detrimental cellular events:

-

Decreased ATP Synthesis: Inhibition of the ETC disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthase to produce ATP.[9] A reduction in cellular ATP would compromise numerous energy-dependent cellular processes, leading to metabolic collapse and cell death.

-

Increased Oxidative Stress: The blockage of electron flow in the ETC can lead to the leakage of electrons and the formation of reactive oxygen species (ROS), such as superoxide radicals.[7] This increase in ROS can cause significant damage to cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.

-

Induction of Apoptosis: Mitochondrial dysfunction and the associated increase in oxidative stress are potent triggers of the intrinsic apoptotic pathway.

Signaling Pathway Diagram

The following diagram illustrates the hypothesized signaling pathway for Fenson's biological activity, focusing on the inhibition of the mitochondrial electron transport chain.

Experimental Protocols

To investigate the hypothesized mechanism of action of Fenson, a series of in vitro and ex vivo experiments can be conducted. The following are detailed protocols for key experiments.

Mitochondrial Respiration Assay (Oxygen Consumption Rate)

This assay directly measures the effect of a compound on the oxygen consumption rate (OCR) of isolated mitochondria or whole cells, providing insights into the function of the electron transport chain.

Objective: To determine if Fenson inhibits mitochondrial respiration.

Materials:

-

Isolated mitochondria or cultured cells (e.g., from a relevant mite species or a model organism)

-

Seahorse XF Analyzer (or similar instrument)

-

Assay medium (e.g., MAS buffer for isolated mitochondria)

-

Fenson stock solution (in a suitable solvent like DMSO)

-

Mitochondrial inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent)

Procedure:

-

Preparation:

-

If using isolated mitochondria, prepare a fresh suspension at a predetermined optimal concentration.

-

If using cells, seed them in a Seahorse XF microplate and allow them to adhere overnight.

-

-

Compound Loading: Prepare a dilution series of Fenson in the assay medium. Load the compound dilutions into the injector ports of the Seahorse sensor cartridge. Also, prepare and load the mitochondrial inhibitors into the other injector ports.

-

Assay Execution:

-

Place the cell plate or mitochondrial suspension in the Seahorse XF Analyzer.

-

Equilibrate the system and measure the basal OCR.

-

Inject the Fenson dilutions and measure the OCR to determine the acute effect.

-

Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

-

-

Data Analysis: Analyze the OCR data to determine the effect of Fenson on basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Calculate IC50 values for the inhibition of respiration.

ATP Synthesis Assay

This assay quantifies the amount of ATP produced by mitochondria to assess the overall efficiency of oxidative phosphorylation.

Objective: To determine if Fenson reduces ATP synthesis.

Materials:

-

Isolated mitochondria

-

ATP assay kit (e.g., luciferin/luciferase-based)

-

Substrates for mitochondrial respiration (e.g., pyruvate, malate, succinate)

-

ADP

-

Fenson stock solution

-

Luminometer

Procedure:

-

Reaction Setup: In a microplate, add isolated mitochondria, respiratory substrates, and ADP to the reaction buffer.

-

Compound Treatment: Add different concentrations of Fenson to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Oligomycin).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for ATP synthesis.

-

ATP Measurement: Add the ATP-releasing reagent followed by the luciferin/luciferase reagent from the kit.

-

Data Acquisition: Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

-

Data Analysis: Calculate the rate of ATP synthesis and determine the inhibitory effect of Fenson, including the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the mitochondrial toxicity of a compound like Fenson.

Representative Quantitative Data from Related Acaricides

Due to the limited availability of specific quantitative data for Fenson's effect on mitochondrial respiration, the following table presents representative IC50 values for other acaricides known to inhibit the mitochondrial electron transport chain. This data serves as a useful reference for the expected potency of compounds with this mode of action.

| Representative IC50 Values for Mitochondrial Respiration Inhibiting Acaricides | ||

| Acaricide | Target | IC50 (µM) |

| Rotenone | Complex I | 0.04 - 0.1 |

| Pyridaben | Complex I | 0.01 - 0.05 |

| Fenpyroximate | Complex I | 0.02 - 0.1 |

| Antimycin A | Complex III | 0.001 - 0.01 |

| Acequinocyl | Complex III | 0.1 - 0.5 |

Note: These values are approximate and can vary depending on the experimental system (e.g., isolated mitochondria vs. whole cells) and the organism from which the mitochondria were isolated.

Conclusion

While direct and detailed molecular studies on the biological activity of Fenson are scarce, its classification as an organochlorine acaricide suggests a potential mechanism of action involving the disruption of mitochondrial function. The inhibition of the electron transport chain, leading to decreased ATP synthesis and increased oxidative stress, is a plausible mode of action that aligns with the toxic effects of other related pesticides. The experimental protocols and representative data presented in this guide provide a robust framework for investigating the biological activity of Fenson and similar compounds. Further research is warranted to definitively elucidate the specific molecular targets and signaling pathways affected by Fenson, which will contribute to a more complete understanding of its toxicology and environmental impact.

References

- 1. Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Electron Transport Chain – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. Atrazine exposure causes mitochondrial toxicity in liver and muscle cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acaricide Flupentiofenox Inhibits the Mitochondrial β-Oxidation Pathway of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Untitled Document [ucl.ac.uk]

- 7. Khan Academy [khanacademy.org]

- 8. storage.imrpress.com [storage.imrpress.com]

- 9. researchgate.net [researchgate.net]

Structure-Activity Relationship (SAR)

An In-depth Technical Guide to Fentanyl Analogues and Derivatives for Researchers, Scientists, and Drug Development Professionals

Assuming "Fenson" to be a likely typographical error for "Fentanyl," this technical guide provides a comprehensive overview of fentanyl analogues and derivatives. Fentanyl, a potent synthetic opioid, serves as a scaffold for a vast array of derivatives, developed for both legitimate medical purposes and illicit markets. This guide details their structure-activity relationships, synthesis, mechanism of action, and provides available quantitative data for key compounds.

The biological activity of fentanyl analogues is highly dependent on their chemical structure. Modifications at various positions of the fentanyl molecule can drastically alter its potency, efficacy, and side-effect profile.[1][2]

Piperidine Ring Modifications:

-

Position 3: Substitutions at the 3-position of the piperidine ring have a significant impact on analgesic potency. Groups larger than a methyl group tend to severely reduce potency. The stereochemistry (cis/trans isomerism) and the size of the substituent are critical factors, suggesting that steric hindrance plays a more crucial role than the substituent's polarity or chemical reactivity.[1][2][3] For instance, cis-3-methylfentanyl is a highly potent analogue.[1] The duration of action of 3-alkyl fentanyl analogues appears to be influenced more by pharmacodynamic than pharmacokinetic factors.[1]

-

Position 4: The potency and duration of action of analogues substituted at the 4-position of the piperidine ring are also influenced by steric factors rather than the chemical nature of the substituent.[1][3]

N-Acyl Group Variations:

-

The length and nature of the N-acyl group are important for activity. Variations in this group can affect the potency of the analogue.[4][5]

Aniline and Phenethyl Ring Substitutions:

-

Substitutions on the aniline or phenethyl rings can also modulate activity. For example, fluorine substitutions on either of these rings have been explored in structure-activity relationship studies.[4][5]

Quantitative Bioactivity Data

The following table summarizes available quantitative data for selected fentanyl analogues. This data is crucial for comparing the potency and efficacy of different derivatives.

| Compound | Potency Relative to Morphine | Ki (nM) for µ-opioid receptor | EC50 (nM) | ED50 (mg/kg) | LD50 (mg/kg) | Notes |

| Fentanyl | 100x | 1.35 | 17.9 - 32 | 0.0061 | 62 | Potent µ-opioid agonist.[6][7][8][9] |

| Acetylfentanyl | ~30% of Fentanyl's analgesic potency | 0.021 | 9.3 | |||

| Cyclopropylfentanyl | 0.088 ± 0.027 | 10.8 ± 2.7 | Approximately threefold higher potency than fentanyl in [35S]GTPγS binding assay.[8][9] | |||

| Furanylfentanyl | 0.028 ± 0.008 | 2.52 ± 0.46 | Suggests a sevenfold higher potency over fentanyl in [35S]GTPγS binding assay.[8][9] | |||

| α-methylfentanyl | 0.0058 | 8.6 | Similar analgesic potency to fentanyl but higher toxicity.[8][9] |

Synthesis of Fentanyl and its Analogues

An efficient and optimized three-step synthesis for fentanyl and some of its analogues has been described, which can be adapted for the gram-scale production of these compounds.[10][11]

General Synthetic Workflow

Caption: General three-step synthetic workflow for Fentanyl and its analogues.

Experimental Protocol: Optimized Synthesis of Fentanyl

The following protocol is an example of an optimized synthesis of fentanyl.[10][11]

Step 1: N-phenylethylation of 4-piperidone

-

Commercially available 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene.

-

Reagents: 4-piperidone monohydrate hydrochloride, 2-(bromoethyl)benzene, Cesium Carbonate (Cs2CO3).

-

Solvent: Acetonitrile.

Step 2: Reductive Amination

-

The resulting N-phenylethylpiperidin-4-one is reacted with aniline.

-

Reagents: N-phenylethylpiperidin-4-one, aniline, sodium triacetoxyborohydride, acetic acid.

Step 3: Acylation

-

The 4-piperidineamine precursor is acylated with propionyl chloride.

-

Reagents: 4-piperidineamine precursor, propionyl chloride, Hünig's base (diisopropylethylamine).

This general strategy can be modified to produce various analogues by using different alkylating agents in Step 1, different anilines in Step 2, or different acylating agents in Step 3. For example, thiofentanyl and acetylthiofentanyl can be synthesized using a similar route.[10]

Mechanism of Action

Fentanyl and its derivatives exert their pharmacological effects primarily by acting as agonists at the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[6][7][12]

Signaling Pathway

Upon binding to the µ-opioid receptor, fentanyl initiates a downstream signaling cascade that leads to its analgesic and other effects.

Caption: Signaling pathway of Fentanyl analogues via the µ-opioid receptor.

The key molecular events following receptor activation are:

-

G-protein Activation: Fentanyl binding to the µ-opioid receptor leads to the activation of inhibitory G-proteins (Gi/o).[12]

-

Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

-

Ion Channel Modulation: G-protein activation also leads to the inhibition of voltage-gated calcium channels, reducing calcium influx, and the activation of inwardly rectifying potassium channels, increasing potassium efflux.

-

Reduced Neurotransmitter Release: The net effect of these intracellular changes is a decrease in the release of neurotransmitters, such as substance P, GABA, dopamine, acetylcholine, and noradrenaline, which are involved in pain transmission.[13]

-

β-Arrestin Pathway: Fentanyl also activates β-arrestin-mediated pathways.[12] Some studies suggest that fentanyl exhibits a signaling bias with greater arrestin signaling relative to G-protein signaling when compared to morphine.[7] This β-arrestin-dependent signaling can lead to the activation of the mitogen-activated protein kinase (MAP kinase) ERK1/2.[7]

Experimental Protocols: Detection and Analysis

The identification and quantification of fentanyl analogues in various matrices are critical for both research and forensic purposes. A variety of analytical techniques are employed.

Analytical Workflow

Caption: General analytical workflow for the detection of Fentanyl analogues.

Commonly Used Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A gold standard for the detection and confirmation of many drugs, including fentanyl analogues.[14]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the quantification of fentanyl and its metabolites in biological fluids.

-

High-Resolution Mass Spectrometry (HRMS): Used for screening and identifying novel or unknown fentanyl analogues.[15][16]

This guide provides a foundational understanding of fentanyl analogues for professionals in drug development and related scientific fields. The provided data and protocols serve as a starting point for further research and development in this complex area of medicinal chemistry and pharmacology.

References

- 1. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fentanyl Analogs: Structure-Activity-Relationship Study | Bentham Science [benthamscience.com]

- 3. Fentanyl analogs: structure-activity-relationship study. | Semantic Scholar [semanticscholar.org]

- 4. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fentanyl - Wikipedia [en.wikipedia.org]

- 7. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 9. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]

- 11. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. What is the mechanism of Fentanyl Citrate? [synapse.patsnap.com]

- 14. mdpi.com [mdpi.com]

- 15. shsu-ir.tdl.org [shsu-ir.tdl.org]

- 16. escholarship.org [escholarship.org]

Fenson: A Technical Deep-Dive into an Obsolete Acaricide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenson, a non-systemic acaricide, was first developed in 1949 by the Dow Chemical Co.[1]. Chemically, it is a benzene sulfonic acid ester known as 4-chlorophenyl benzenesulfonate[2][3]. It was primarily used to control phytophagous mites and their eggs on various crops, including cotton, vegetables, and fruit trees[1]. While exhibiting high activity against mite eggs and a long residual effect, fenson has since been classified as an obsolete insecticide and is no longer approved for use in many regions, including the European Union[2][3]. This technical guide provides a comprehensive overview of the history, chemical properties, mode of action, toxicity, and analytical methodologies related to fenson, with a focus on quantitative data and detailed experimental protocols.

Chemical and Physical Properties

Fenson is a white, crystalline solid that is insoluble in water but soluble in several organic solvents such as dichloroethane, acetone, and aromatic solvents[1]. It is known to undergo hydrolysis in the presence of strong alkali[1].

Table 1: Physicochemical Properties of Fenson

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉ClO₃S | [2] |

| Molecular Weight | 268.7 g/mol | [2] |

| Melting Point | 61-62 °C | [2] |

| Physical State | White crystalline solid | [1] |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in dichloroethane, acetone, aromatic solvents | [1] |

Synthesis of Fenson

The synthesis of fenson typically involves the reaction of p-chlorophenol with benzenesulfonyl chloride in an alkaline solution[1].

Experimental Protocol: Synthesis of Fenson

Materials:

-

p-Chlorophenol

-

Benzenesulfonyl chloride

-

Sodium hydroxide (or other suitable base)

-

Appropriate solvent (e.g., dichloroethane)

-

Reaction vessel with stirring and temperature control

-

Separatory funnel

-

Recrystallization apparatus

Procedure:

-

Dissolve p-chlorophenol in the chosen solvent within the reaction vessel.

-

Slowly add a solution of sodium hydroxide to the mixture while stirring to form the sodium salt of p-chlorophenol.

-

Gradually add benzenesulfonyl chloride to the reaction mixture. The temperature should be monitored and controlled as the reaction may be exothermic.

-

Continue stirring the mixture for a set period to ensure the reaction goes to completion. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is transferred to a separatory funnel.

-

Wash the organic layer with water to remove any unreacted sodium hydroxide and other water-soluble impurities.

-

Separate the organic layer containing the crude fenson.

-

The solvent is then removed from the organic layer, for example, by rotary evaporation.

-

The crude fenson is then purified by recrystallization from a suitable solvent to obtain the final product.

-

The purity of the synthesized fenson can be confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Mode of Action: Inhibition of Oxidative Phosphorylation

Fenson's primary mode of action as a pesticide is the inhibition of oxidative phosphorylation[3]. This process is crucial for the production of ATP, the main energy currency of the cell. While the precise molecular target has not been definitively elucidated in the available literature, it is believed to interfere with the mitochondrial electron transport chain. The disruption of this chain prevents the generation of the proton gradient necessary for ATP synthase to produce ATP, ultimately leading to cellular energy depletion and death of the organism[4][5].

dot

Caption: Proposed mechanism of fenson's action on the electron transport chain.

Mammalian and Ecotoxicity

Fenson exhibits low acute oral toxicity to mammals[3]. However, it is moderately toxic to fish.

Table 2: Acute Toxicity of Fenson

| Organism | Test | Value | Reference |

| Rat | Oral (continuous dosing) | >1500 ppm required for histopathological changes | [2] |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC₅₀ | 6.6 mg/L | [2] |

| Bluegill (Lepomis macrochirus) | 96-hour LC₅₀ | 5.1 mg/L | [2] |

| Carp | TLm | 1.1 mg/L | [1] |

Environmental Fate

Data on the environmental persistence of fenson, such as its half-life in soil and water, is limited[3]. As an organochlorine pesticide, it is expected to have some degree of persistence in the environment. It undergoes hydrolysis under alkaline conditions[1].

Analytical Methods for Residue Analysis

The detection and quantification of fenson residues in environmental and biological samples are crucial for monitoring and risk assessment. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: GC-MS Analysis of Fenson Residue

1. Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

-

Materials:

-

Homogenized sample (e.g., fruit, vegetable, soil)

-

Acetonitrile

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) (optional, for pigmented samples)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Weigh a representative portion of the homogenized sample (e.g., 10-15 g) into a centrifuge tube.

-

Add a specific volume of acetonitrile.

-

Add magnesium sulfate and sodium chloride.

-

Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the pesticide into the acetonitrile.

-

Centrifuge the tube to separate the organic layer from the solid and aqueous layers.

-

Take an aliquot of the acetonitrile supernatant and transfer it to a clean centrifuge tube containing PSA and anhydrous magnesium sulfate (and GCB if necessary).

-

Vortex the tube for 30 seconds for dispersive solid-phase extraction (d-SPE) cleanup.

-

Centrifuge the tube.

-

The resulting supernatant is ready for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).

-

Mass Spectrometer: Capable of operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A temperature gradient is programmed to effectively separate fenson from other components in the sample extract. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Monitored Ions (SIM mode): Specific ions characteristic of fenson are monitored to confirm its presence and for quantification.

-

dot

Caption: Workflow for GC-MS analysis of fenson residue using the QuEChERS method.

Experimental Protocol: HPLC Analysis of Fenson Residue

1. Sample Preparation:

-

Similar extraction and cleanup procedures as for GC-MS can be employed, or a solid-phase extraction (SPE) method can be used.

2. HPLC Instrumentation and Conditions:

-

HPLC System: Equipped with a UV detector.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water, often with a buffer to control pH. The separation can be performed isocratically or with a gradient elution.

-

Detector: UV detector set at a wavelength where fenson shows maximum absorbance.

-

Quantification: The concentration of fenson in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from standard solutions of known fenson concentrations.

Conclusion

Fenson was an effective acaricide in its time, valued for its ovicidal activity and persistence. However, due to its classification as an obsolete pesticide and concerns about its environmental and ecological impact, its use has been discontinued in many parts of the world. This technical guide has provided a detailed overview of the historical, chemical, and toxicological aspects of fenson, along with methodologies for its synthesis and analysis. This information serves as a valuable resource for researchers and scientists in the fields of environmental science, toxicology, and drug development.

References

Fenson: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fenson, an acaricide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility descriptions and outlines a standardized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals involved in the development and formulation of products containing Fenson.

Fenson Solubility Profile

Fenson, a benzenesulfonate acaricide, exhibits varied solubility across different solvent classes. Understanding its solubility is crucial for formulation development, environmental fate assessment, and toxicological studies.

Qualitative Solubility Summary:

Based on available data, the solubility of Fenson can be summarized as follows:

-

Aqueous Solubility: Fenson is reported to be sparingly soluble to insoluble in water[1][2]. This low aqueous solubility has significant implications for its environmental mobility and bioavailability.

-

Organic Solvent Solubility:

A comprehensive, quantitative understanding of Fenson's solubility in a range of solvents would require dedicated experimental analysis. A standardized methodology for such a determination is outlined in the following section.

Experimental Protocol for Solubility Determination

A standardized and widely accepted method for determining the solubility of chemical substances is the OECD Guideline 105: Water Solubility . While this guideline specifically details the determination of water solubility, its principles can be adapted for organic solvents. The two primary methods described in this guideline are the Flask Method and the Column Elution Method .

Principle of the Methods

The objective is to determine the saturation concentration of Fenson in a given solvent at a specific temperature.

-

Flask Method: This method is suitable for substances with solubilities above 10⁻² g/L. A supersaturated solution is prepared by adding an excess amount of Fenson to the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached. Subsequently, the concentration of Fenson in the aqueous or organic phase is determined by a suitable analytical method.

-

Column Elution Method: This method is appropriate for substances with solubilities below 10⁻² g/L and for substances that are not volatile. The solvent is passed through a column packed with an inert support material coated with an excess of Fenson. The flow rate is controlled to ensure that the eluate is a saturated solution. The concentration of Fenson in the eluate is then analyzed.

Materials and Apparatus

-

Fenson: Analytical grade, of known purity.

-

Solvents: High-purity water (e.g., deionized or distilled) and analytical grade organic solvents.

-

Apparatus:

-

Constant temperature bath or incubator.

-

Shaker or magnetic stirrer.

-

Centrifuge.

-

Analytical balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Filtration system (e.g., syringe filters with appropriate membrane material).

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC) with a suitable detector).

-

For Column Elution Method: A chromatography column and a pump for solvent delivery.

-

Experimental Procedure (Flask Method)

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.

-

Sample Preparation: Add an excess amount of Fenson to a known volume of the solvent in a flask. The amount of excess solid should be sufficient to remain undissolved at equilibrium.

-

Equilibration: The flasks are sealed and agitated in a constant temperature bath (e.g., 20 °C ± 0.5 °C) for a sufficient period to reach equilibrium. The time required for equilibration is determined from the preliminary test (typically 24 to 72 hours).

-

Phase Separation: After equilibration, the undissolved Fenson is separated from the saturated solution. This is typically achieved by centrifugation at a controlled temperature. Filtration may also be used, but care must be taken to avoid adsorption of the solute onto the filter material.

-

Quantification: An aliquot of the clear supernatant is carefully removed and diluted as necessary. The concentration of Fenson in the diluted sample is then determined using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in g/L or mg/mL at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of Fenson using the Flask Method.

Caption: Workflow for Fenson Solubility Determination (Flask Method).

References

Fenson: A Technical Guide to its Molecular Characteristics and Analysis

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the chemical and analytical properties of Fenson, a benzenesulfonate acaricide. The document is intended for researchers, scientists, and professionals in drug development and crop protection, offering detailed information on its molecular formula, weight, synthesis, and analytical determination.

Core Molecular and Physical Properties

Fenson, chemically known as 4-chlorophenyl benzenesulfonate, is a contact acaricide with ovicidal properties. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClO₃S | [1][2][3] |

| Molecular Weight | 268.72 g/mol | [1][2][3] |

| IUPAC Name | 4-chlorophenyl benzenesulfonate | |

| CAS Number | 80-38-6 | |

| Appearance | Colorless crystalline solid | |

| Melting Point | 61-62 °C | |

| Solubility | Soluble in most organic solvents, practically insoluble in water. |

Synthesis Protocol

The synthesis of Fenson is typically achieved through the esterification of benzenesulfonyl chloride with 4-chlorophenol. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction:

Experimental Protocol: Synthesis of 4-chlorophenyl benzenesulfonate

Materials:

-

Benzenesulfonyl chloride

-

4-chlorophenol

-

Pyridine (or other suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol in a suitable volume of anhydrous diethyl ether.

-

Addition of Base: Add an equimolar amount of pyridine to the solution and stir.

-

Addition of Benzenesulfonyl Chloride: Slowly add an equimolar amount of benzenesulfonyl chloride to the stirring solution. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude Fenson can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a colorless crystalline solid.

Logical Workflow for Fenson Synthesis:

Analytical Methods

The determination of Fenson residues in environmental and biological samples is crucial for monitoring and risk assessment. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the preferred analytical techniques due to their high sensitivity and selectivity.

Experimental Protocol: Determination of Fenson in Soil by GC-MS

1. Sample Preparation (Extraction and Cleanup):

-

Extraction:

-

Weigh a representative sample of soil (e.g., 10 g) into a centrifuge tube.

-

Add a suitable extraction solvent (e.g., acetonitrile or a mixture of acetone and hexane).

-

Add an internal standard.

-

Vortex or sonicate the sample for a set period to ensure efficient extraction.

-

Centrifuge the sample to separate the soil particles from the solvent.

-

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Transfer an aliquot of the supernatant to a dSPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments).

-

Vortex and centrifuge.

-

The resulting supernatant is ready for GC-MS analysis.

-

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless mode.

-

Oven Temperature Program: A programmed temperature ramp to separate Fenson from other matrix components.

-

MSD Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, monitoring characteristic ions of Fenson.

-

Workflow for Fenson Analysis in Soil:

Mechanism of Action

The precise biochemical mechanism of action of Fenson as an acaricide is not extensively detailed in publicly available literature. As a benzenesulfonate, it is classified as a contact pesticide with ovicidal activity, suggesting it may interfere with critical developmental processes in mite eggs. However, a specific molecular target or a detailed signaling pathway has not been elucidated.

Given the lack of specific information, a diagram of a hypothetical signaling pathway is not feasible at this time. Further research is required to determine the exact mode of action of Fenson at the molecular level.

This technical guide provides a foundational understanding of Fenson for the scientific community. The provided protocols for synthesis and analysis offer a starting point for further research and development. The gap in knowledge regarding its precise mechanism of action highlights an area for future investigation.

References

A Technical Guide to Fenson (CAS No. 80-38-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fenson, with CAS number 80-38-6, is a non-systemic acaricide belonging to the benzenesulfonate ester chemical class.[1] Developed by Dow Chemical Co. in 1949, it was primarily used to control mite eggs and young mites on crops such as cotton and fruit trees.[1][2] It exhibits significant residual ovicidal activity with slight insecticidal properties.[1] While effective, Fenson has been noted for potential phytotoxicity in certain apple and pear varieties and is now considered an obsolete insecticide.[1][3] This guide provides a consolidated technical overview of its chemical properties, toxicological profile, and relevant experimental methodologies.

Section 1: Chemical and Physical Properties

Fenson is a colorless crystalline solid.[4] It is characterized by its insolubility in water, slight solubility in alcohol, and good solubility in various organic solvents such as acetone, dichloroethane, and aromatic solvents.[1][2] The compound is susceptible to hydrolysis in the presence of strong alkali.[1][2]

| Property | Value | Citations |

| CAS Number | 80-38-6 | [4][5] |

| Molecular Formula | C₁₂H₉ClO₃S | [5][6] |

| Molecular Weight | 268.72 g/mol | [5][7] |

| IUPAC Name | (4-chlorophenyl) benzenesulfonate | [6][8] |

| Synonyms | 4-Chlorophenyl benzenesulfonate, PCPBS, Fensone, Aracid | [6][9] |

| Appearance | Colorless crystals / White solid | [1][2][4] |

| Melting Point | 59 - 62 °C | [2][5][7][10] |

| Boiling Point | Decomposes; 407.0±37.0 °C (Predicted) | [2][5] |

| Density | 1.33 g/cm³ | [2][10] |

| Flash Point | > 100 °C (> 212 °F) | [5][7] |

| Solubility | Insoluble in water; Soluble in acetone, aromatic solvents | [1][2][4] |

Section 2: Toxicology and Hazard Profile

Fenson is classified as harmful if swallowed and causes serious eye irritation.[7][11] Chronic exposure to high doses in animal studies has been shown to cause liver damage.[6] It is recognized as being toxic to aquatic organisms, with long-lasting effects in the aquatic environment.[2][7][11]

Acute Toxicity Data

| Endpoint | Species | Value | Citations |

| Oral LD50 | Rat | 1350 mg/kg | [2] |

| Aquatic TLm | Carp | 1.1 mg/L | [1][2] |

| Aquatic LC50 (96 hr) | Rainbow Trout | 6.6 mg/L | [6] |

| Aquatic LC50 (96 hr) | Bluegill | 5.1 mg/L | [6] |

GHS Hazard Information

| Code | Statement | Citations |

| H302 | Harmful if swallowed | [6][7] |

| H319 | Causes serious eye irritation | [6][7] |

| H411 | Toxic to aquatic life with long lasting effects | [6][7] |

Section 3: Mechanism of Action

The primary mechanism of action for Fenson is reported to be the inhibition of oxidative phosphorylation. This disruption of cellular energy production leads to a toxic effect on mites and their eggs. Another potential, though less cited, mechanism involves the binding to gamma-aminobutyric acid (GABA) receptors, which would inhibit their normal function and lead to increased neuronal excitation.[12]

Caption: Proposed primary mechanism of action for Fenson.

Section 4: Manufacturing and Formulation

The synthesis of Fenson is achieved through the chemical interaction of p-chlorophenol with benzenesulfonyl chloride.[6][13] This reaction is typically conducted under alkaline conditions.[1] Fenson has been made available in several formulations, including wettable powders, emulsifiable concentrates, and aerosols for greenhouse use.[1][6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Chlorfenson (Ref: K 6451) [sitem.herts.ac.uk]

- 4. FENSON | 80-38-6 [chemicalbook.com]

- 5. accustandard.com [accustandard.com]

- 6. Fenson | C12H9ClO3S | CID 6636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hpc-standards.com [hpc-standards.com]

- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 9. Benzenesulfonic acid, 4-chlorophenyl ester (CAS 80-38-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. Buy Fenson | 80-38-6 [smolecule.com]

- 13. Fenson [sitem.herts.ac.uk]

Methodological & Application

Application Notes: The Synthesis of Fenson, an Acaricide

Introduction

Fenson, chemically known as 4-chlorophenyl benzenesulfonate, is a non-systemic acaricide used to control mite eggs and young mites on crops such as cotton and fruit trees.[1] While not a reagent for general organic synthesis, its own production involves a key transformation that is illustrative of esterification reactions of sulfonic acids. This document outlines the primary application of Fenson and provides a detailed protocol for its synthesis, which is its main relevance in the context of applied organic chemistry.

Primary Application: Acaricide

Fenson was developed by Dow Chemical Co. in 1949 and functions as a pesticide specifically targeting mites.[1] It exhibits high activity against the eggs of phytophagous mites and has a long residual effect.[1] It is typically formulated as a wettable powder for agricultural use.[2][3]

Synthesis of Fenson

The industrial synthesis of Fenson involves the reaction of p-chlorophenol with benzenesulfonyl chloride. An alternative described method involves the interaction of p-chlorobenzenesulfonic acid and chlorosulfonic acid.[1] The more direct and commonly cited method is the esterification of 4-chlorophenol with benzenesulfonyl chloride.

Reaction Scheme:

Quantitative Data for Fenson Synthesis